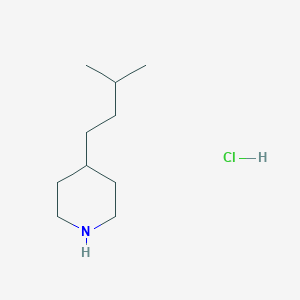![molecular formula C20H23ClN4O2S B2429765 N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide CAS No. 1147670-07-2](/img/structure/B2429765.png)
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide is a compound of significant interest in various scientific fields, including chemistry, biology, and medicine. This molecule has unique structural features, allowing it to participate in a variety of chemical reactions, making it valuable for research and potential industrial applications. Its functional groups and structural complexity confer specific reactivity, contributing to its potential in diverse areas of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide involves multiple steps:
Formation of the pyrimidine core: : This step typically involves the condensation of 5-chloro-2-(methylsulfanyl)benzonitrile with suitable reagents under controlled conditions to form the core pyrimidine structure.
Attachment of the piperidine ring: : The pyrimidine core is then subjected to a reaction with piperidine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to attach the piperidine ring.
Introduction of the propanamide side chain: : Finally, the propanamide side chain is introduced via an amidation reaction, using reagents like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as bases.
Industrial Production Methods
For industrial-scale production, optimizations such as:
Utilizing high-yield catalysts.
Implementing batch or continuous flow synthesis.
Ensuring scalability and process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly involving the sulfur atom in the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups or aromatic rings under suitable conditions.
Substitution: : Halogen substitution reactions where the chlorine atom on the pyrimidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction yields alcohols or alkanes.
Substitution yields various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide finds applications across several domains:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : Investigated for its potential as an inhibitor of certain enzymes, playing a role in metabolic pathways.
Medicine: : Studied for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
Mechanism
The mechanism by which N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide exerts its effects can be attributed to its interactions with specific molecular targets. These interactions may involve:
Binding to enzyme active sites: : Inhibiting their activity.
Modulation of signal transduction pathways: : Affecting cellular processes and gene expression.
Molecular Targets and Pathways
Enzymes: : Potentially inhibits specific kinases or proteases.
Pathways: : Interacts with pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
N-{1-[5-fluoro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-phenylpropanamide: : Differing mainly in the halogen present.
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]piperidin-4-yl}-3-benzylpropanamide: : Featuring a different substituent on the side chain.
These variations can significantly alter the chemical reactivity and biological activity, highlighting the importance of precise structural modifications in compound design.
Hope this was just what the doctor ordered! What part of chemistry excites you most?
Propriétés
IUPAC Name |
N-[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2S/c1-28-20-22-13-16(21)18(24-20)19(27)25-11-9-15(10-12-25)23-17(26)8-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXDRVRJRBUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
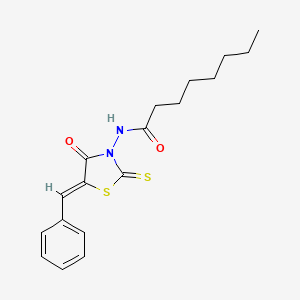
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)
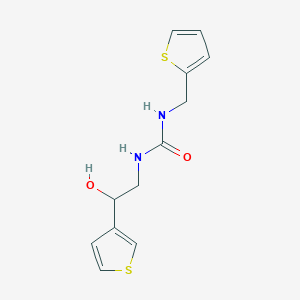
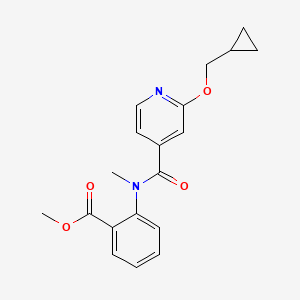
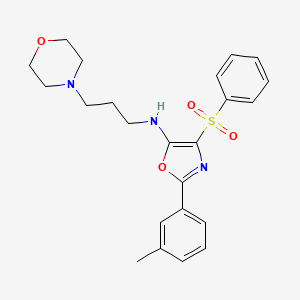
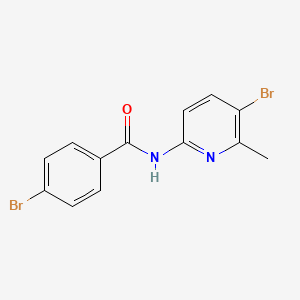
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)
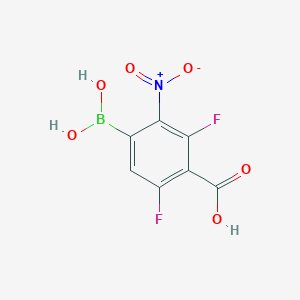
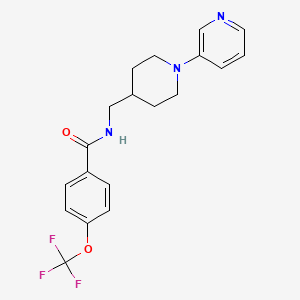
![8-(2,5-difluorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)

![N-(3-chloro-4-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2429698.png)
![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)
